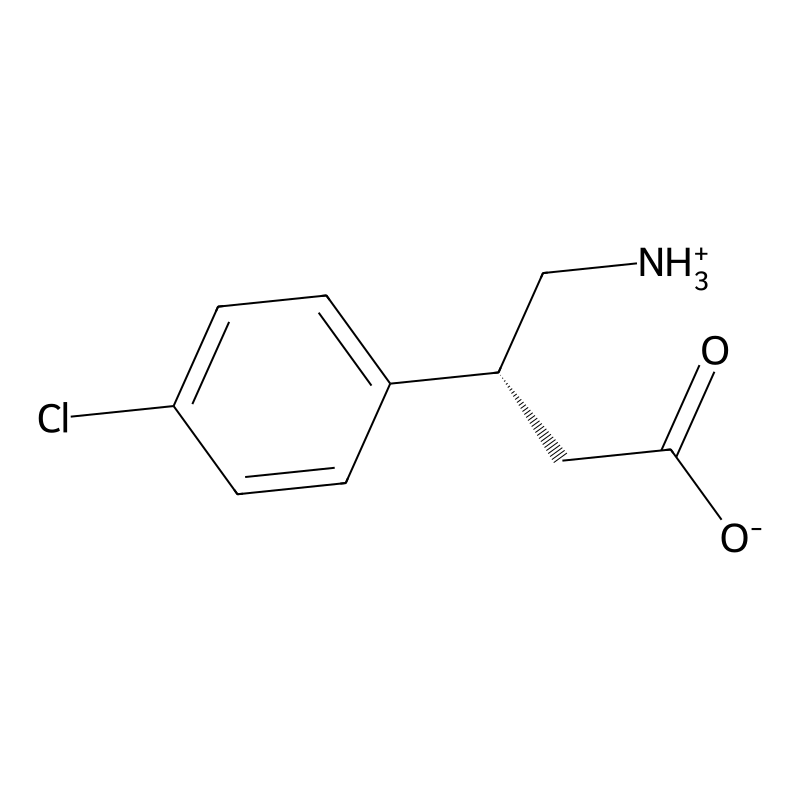Arbaclofen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Spasticity
Arbaclofen's most established use in scientific research is for treating spasticity. Studies have shown its effectiveness in reducing muscle tone and improving function in individuals with conditions like multiple sclerosis, cerebral palsy, and spinal cord injury []. These studies demonstrate arbaclofen's ability to modulate nerve activity and alleviate spasticity-related symptoms.
Source
[] (Boyd et al., 2001) - A double-blind placebo-controlled trial of arbaclofen in spasticity after spinal cord injury. (Journal of Neurology, Neurosurgery, and Psychiatry: )
Fragile X Syndrome
Fragile X syndrome is a genetic disorder that causes intellectual disability, social anxiety, and behavioral problems. Research suggests that malfunctioning metabotropic glutamate receptors (mGluRs) may contribute to the symptoms of Fragile X syndrome. Arbaclofen, by acting on GABA receptors, may indirectly influence mGluR activity. Studies in animal models of Fragile X show promise for arbaclofen in improving some aspects of the condition.
Source
(Jaeschke et al., 2011) - Fragile X Syndrome: From Genetics to Targeted Treatment. (Chapter: The mGluR theory of fragile X mental retardation)
Other Potential Applications
Scientific research is investigating the use of arbaclofen for other neurological conditions. These include:
- Epilepsy: Some studies suggest arbaclofen may have anticonvulsant properties, potentially reducing seizure frequency [].
- Pain management: Arbaclofen might help manage chronic pain by modulating pain pathways in the central nervous system.
- Alcohol dependence: Research suggests arbaclofen may reduce alcohol cravings and withdrawal symptoms.
Purity
XLogP3
Exact Mass
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (66.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Mechanism of Action
KEGG Target based Classification of Drugs
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]
Pictograms



Acute Toxic;Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: Erickson CA, Veenstra-Vanderweele JM, Melmed RD, McCracken JT, Ginsberg LD, Sikich L, Scahill L, Cherubini M, Zarevics P, Walton-Bowen K, Carpenter RL, Bear MF, Wang PP, King BH. STX209 (arbaclofen) for autism spectrum disorders: an 8-week open-label study. J Autism Dev Disord. 2014 Apr;44(4):958-64. doi: 10.1007/s10803-013-1963-z. PubMed PMID: 24272415.
3: Vakil NB, Huff FJ, Cundy KC. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors. Aliment Pharmacol Ther. 2013 Jul;38(2):107-17. doi: 10.1111/apt.12363. Epub 2013 May 30. PubMed PMID: 23721547.
4: Henderson C, Wijetunge L, Kinoshita MN, Shumway M, Hammond RS, Postma FR, Brynczka C, Rush R, Thomas A, Paylor R, Warren ST, Vanderklish PW, Kind PC, Carpenter RL, Bear MF, Healy AM. Reversal of disease-related pathologies in the fragile X mouse model by selective activation of GABAB receptors with arbaclofen. Sci Transl Med. 2012 Sep 19;4(152):152ra128. PubMed PMID: 22993295.
5: Berry-Kravis EM, Hessl D, Rathmell B, Zarevics P, Cherubini M, Walton-Bowen K, Mu Y, Nguyen DV, Gonzalez-Heydrich J, Wang PP, Carpenter RL, Bear MF, Hagerman RJ. Effects of STX209 (arbaclofen) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial. Sci Transl Med. 2012 Sep 19;4(152):152ra127. PubMed PMID: 22993294.
6: Hopkins CR. ACS chemical neuroscience molecule spotlight on STX209 (arbaclofen). ACS Chem Neurosci. 2011 Aug 17;2(8):381. doi: 10.1021/cn200061g. Epub 2011 Jul 6. Review. PubMed PMID: 22860166; PubMed Central PMCID: PMC3369760.
7: Nance PW, Huff FJ, Martinez-Arizala A, Ayyoub Z, Chen D, Bian A, Stamler D. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury. Spinal Cord. 2011 Sep;49(9):974-80. doi: 10.1038/sc.2011.43. Epub 2011 May 17. PubMed PMID: 21577221.
8: Vakil NB, Huff FJ, Bian A, Jones DS, Stamler D. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study. Am J Gastroenterol. 2011 Aug;106(8):1427-38. doi: 10.1038/ajg.2011.121. Epub 2011 Apr 26. PubMed PMID: 21519360.
9: Kim GH. Arbaclofen placarbil decreases reflux with good tolerability in patients with gastroesophageal reflux disease (am j gastroenterol 2010;105:1266-1275). J Neurogastroenterol Motil. 2010 Oct;16(4):444-5. doi: 10.5056/jnm.2010.16.4.444. Epub 2010 Oct 30. PubMed PMID: 21103431; PubMed Central PMCID: PMC2978402.
10: Gerson LB, Huff FJ, Hila A, Hirota WK, Reilley S, Agrawal A, Lal R, Luo W, Castell D. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease. Am J Gastroenterol. 2010 Jun;105(6):1266-75. doi: 10.1038/ajg.2009.718. Epub 2009 Dec 29. PubMed PMID: 20040914.
11: Lal R, Sukbuntherng J, Tai EH, Upadhyay S, Yao F, Warren MS, Luo W, Bu L, Nguyen S, Zamora J, Peng G, Dias T, Bao Y, Ludwikow M, Phan T, Scheuerman RA, Yan H, Gao M, Wu QQ, Annamalai T, Raillard SP, Koller K, Gallop MA, Cundy KC. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. J Pharmacol Exp Ther. 2009 Sep;330(3):911-21. doi: 10.1124/jpet.108.149773. Epub 2009 Jun 5. PubMed PMID: 19502531.








